molecular formula C17H14N4O B4521195 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B4521195
M. Wt: 290.32 g/mol
InChI Key: MUFQNYPPKHYECF-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring fused with an indole moiety, making it a subject of study in organic chemistry and materials science.

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interactions with various enzymes and biological targets . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule, making it a chemically reactive area appropriate for drug action .

Future Directions

The development of new benzimidazole derivatives and the exploration of their pharmacological properties is an active area of research . These compounds have potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methylindole-4-carboxylic acid with 1,3-dihydro-2H-benzimidazol-2-amine under specific conditions such as elevated temperatures and the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide stands out due to its unique combination of a benzimidazole and indole ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-methylindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-21-10-9-11-12(5-4-8-15(11)21)16(22)20-17-18-13-6-2-3-7-14(13)19-17/h2-10H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFQNYPPKHYECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide
Reactant of Route 4
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide
Reactant of Route 5
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide
Reactant of Route 6
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide

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